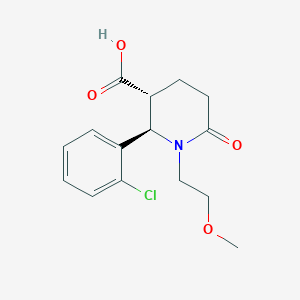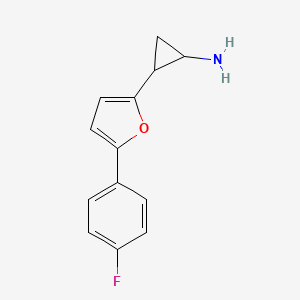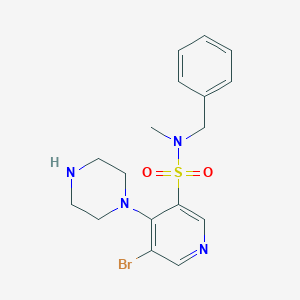
Ethyl 2-(bromomethyl)-4-(trifluoromethyl)oxazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ブロモメチル)-4-(トリフルオロメチル)オキサゾール-5-カルボン酸エチルは、オキサゾールファミリーに属する化学化合物です。この化合物は、オキサゾール環にブロモメチル基、トリフルオロメチル基、およびエチルエステル基が結合していることを特徴としています。これは、さまざまな化学反応で使用され、特に有機合成および医薬品化学における科学研究で応用されています。
準備方法
合成経路および反応条件
2-(ブロモメチル)-4-(トリフルオロメチル)オキサゾール-5-カルボン酸エチルの合成は、通常、以下の手順が含まれます。
オキサゾール環の形成: オキサゾール環は、α-ハロケトンやアミドなどの適切な前駆体を用いた環化反応によって合成することができます。
ブロモメチル基の導入: ブロモメチル基は、N-ブロモスクシンイミド(NBS)をブロム化剤として用いたブロム化反応によって導入することができます。
トリフルオロメチル基の付加: トリフルオロメチル基は、トリフルオロメチル化試薬を用いた求核置換反応によって導入することができます。
エステル化: 最後の段階では、カルボン酸基をエタノールでエステル化してエチルエステルを形成します。
工業生産方法
2-(ブロモメチル)-4-(トリフルオロメチル)オキサゾール-5-カルボン酸エチルの工業生産では、同様の合成経路を使用する可能性がありますが、大規模で行い、高収率と高純度を確保するために反応条件を最適化します。連続フローリアクターや自動化システムを使用すると、生産プロセスの効率とスケーラビリティを向上させることができます。
化学反応の分析
反応の種類
2-(ブロモメチル)-4-(トリフルオロメチル)オキサゾール-5-カルボン酸エチルは、以下を含むさまざまな化学反応を起こす可能性があります。
求核置換: ブロモメチル基は、アミン、チオール、またはアルコキシドなどの求核剤によって置換される可能性があります。
酸化: この化合物は、対応するオキサゾール誘導体を形成するために酸化される可能性があります。
還元: 還元反応は、エステル基をアルコールに変換するか、またはオキサゾール環をより飽和した複素環に変換することができます。
一般的な試薬と条件
求核置換: 一般的な試薬には、アジ化ナトリウム、チオラートカリウム、およびアルコキシドナトリウムが含まれます。一般的な条件には、ジメチルホルムアミド(DMF)やジメチルスルホキシド(DMSO)などの極性非プロトン性溶媒が含まれます。
酸化: 過マンガン酸カリウム(KMnO₄)や三酸化クロム(CrO₃)などの試薬を、酸性または塩基性条件下で使用できます。
還元: 水素化リチウムアルミニウム(LiAlH₄)や水素化ホウ素ナトリウム(NaBH₄)などの還元剤が一般的に使用されます。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、アミンとの求核置換は、アミン置換オキサゾール誘導体を生成する可能性があり、酸化はオキサゾールカルボン酸を生成する可能性があります。
科学研究への応用
2-(ブロモメチル)-4-(トリフルオロメチル)オキサゾール-5-カルボン酸エチルは、科学研究でいくつかの応用があります。
有機合成: これは、医薬品や農薬など、より複雑な分子の合成のためのビルディングブロックとして役立ちます。
医薬品化学: この化合物は、特に特定の酵素や受容体を標的にする潜在的な薬物候補の開発に使用されています。
生物学的調査: これは、特にブロモメチル基やトリフルオロメチル基を含む生物学的経路とメカニズムを研究するためのプローブとして使用できます。
材料科学: この化合物は、有機発光ダイオード(OLED)やポリマーなど、ユニークな特性を持つ新規材料の合成に使用されています。
科学的研究の応用
Ethyl 2-(bromomethyl)-4-(trifluoromethyl)oxazole-5-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, especially those involving bromomethyl and trifluoromethyl groups.
Material Science: The compound is used in the synthesis of novel materials with unique properties, such as organic light-emitting diodes (OLEDs) and polymers.
作用機序
2-(ブロモメチル)-4-(トリフルオロメチル)オキサゾール-5-カルボン酸エチルの作用機序は、その特定の用途によって異なります。医薬品化学では、この化合物は以下のように作用する可能性があります。
酵素阻害: ブロモメチル基は、酵素の活性部位残基と共有結合を形成し、阻害につながる可能性があります。
受容体の調節: トリフルオロメチル基は、特定の受容体に対する化合物の結合親和性を高め、その活性を調節する可能性があります。
生物学的経路の変更: この化合物は、さまざまな分子標的に作用し、生物学的経路とプロセスに影響を与える可能性があります。
類似の化合物との比較
2-(ブロモメチル)-4-(トリフルオロメチル)オキサゾール-5-カルボン酸エチルは、以下のような他の類似の化合物と比較することができます。
2-クロロメチル-4-(トリフルオロメチル)オキサゾール-5-カルボン酸エチル: ブロモメチル基の代わりにクロロメチル基を持つ類似の構造。
2-(ブロモメチル)-4-メチル-オキサゾール-5-カルボン酸エチル: トリフルオロメチル基の代わりにメチル基を持つ類似の構造。
2-(ブロモメチル)-4-(トリフルオロメチル)チアゾール-5-カルボン酸エチル: オキサゾール環の代わりにチアゾール環を持つ類似の構造。
独自性
2-(ブロモメチル)-4-(トリフルオロメチル)オキサゾール-5-カルボン酸エチルには、ブロモメチル基とトリフルオロメチル基の両方が存在するため、この化合物の反応性、安定性、および生物活性に大きく影響を与える可能性があります。特にトリフルオロメチル基は、化合物の親油性と代謝安定性を高める可能性があり、創薬における貴重な足場となります。
類似化合物との比較
Ethyl 2-(bromomethyl)-4-(trifluoromethyl)oxazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-chloromethyl-4-(trifluoromethyl)oxazole-5-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Ethyl 2-(bromomethyl)-4-methyl-oxazole-5-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Ethyl 2-(bromomethyl)-4-(trifluoromethyl)thiazole-5-carboxylate: Similar structure but with a thiazole ring instead of an oxazole ring.
Uniqueness
The presence of both bromomethyl and trifluoromethyl groups in this compound makes it unique, as these groups can significantly influence the compound’s reactivity, stability, and biological activity. The trifluoromethyl group, in particular, can enhance the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in drug design.
特性
分子式 |
C8H7BrF3NO3 |
|---|---|
分子量 |
302.04 g/mol |
IUPAC名 |
ethyl 2-(bromomethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C8H7BrF3NO3/c1-2-15-7(14)5-6(8(10,11)12)13-4(3-9)16-5/h2-3H2,1H3 |
InChIキー |
UDRPEMGPUNDNJQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=C(O1)CBr)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(Benzo[d][1,3]dioxol-5-yl)-5-(piperidin-4-yl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B11812509.png)










![(4-Fluoro-2,3-dihydrobenzo[b]thiophen-2-yl)methanamine](/img/structure/B11812550.png)


